N-(3-chloro-4-fluorobenzyl)-4-(trifluoromethyl)benzamide
Description
N-(3-chloro-4-fluorobenzyl)-4-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core substituted with chloro, fluoro, and trifluoromethyl groups, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF4NO/c16-12-7-9(1-6-13(12)17)8-21-14(22)10-2-4-11(5-3-10)15(18,19)20/h1-7H,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYPNDJZDMFDNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC(=C(C=C2)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorobenzyl)-4-(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluorobenzylamine and 4-(trifluoromethyl)benzoic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine and the carboxylic acid. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Scaling Up: Using larger reactors and optimizing reaction conditions for bulk production.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorobenzyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction under appropriate conditions, potentially modifying the functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution could result in the replacement of the chloro or fluoro groups with other nucleophiles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmacological agent.
Medicine: Exploring its therapeutic potential in treating diseases.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorobenzyl)-4-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, including enzymes and receptors, modulating their activity. The presence of chloro, fluoro, and trifluoromethyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-4-(trifluoromethyl)benzamide
- N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide
- N-(3-chloro-4-fluorobenzyl)-4-methylbenzamide
Uniqueness
N-(3-chloro-4-fluorobenzyl)-4-(trifluoromethyl)benzamide is unique due to the specific combination of chloro, fluoro, and trifluoromethyl groups, which may impart distinct chemical and biological properties compared to other benzamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
